3-Ethyl-2-methyl-2H-indazole
Description
Overview of Indazole Heterocyclic Chemistry and its Academic Relevance
Indazole, also known as benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.netresearchgate.net This arrangement results in a 10-π electron aromatic system. mdpi.com The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. wiley-vch.de This has led to extensive research into indazole derivatives and their wide-ranging pharmacological activities. researchgate.net
Indazoles exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being generally more stable. researchgate.net The position of the nitrogen atoms allows for various substitutions, leading to a vast library of derivatives with diverse chemical and biological properties. wiley-vch.de The academic relevance of indazoles is underscored by their application in the development of drugs for a multitude of conditions, including cancer, inflammation, and infectious diseases. researchgate.netconnectjournals.com
Structural Features and Core Scaffolding Potential of Indazoles
The indazole ring system is a versatile scaffold for drug design due to its unique structural features. google.com It possesses both a hydrogen bond donor (the N-H group in unsubstituted indazoles) and a hydrogen bond acceptor (the second nitrogen atom), which can facilitate strong interactions with biological macromolecules. google.com The fusion of the benzene and pyrazole rings creates a rigid, planar structure that can be strategically functionalized at various positions to modulate its physicochemical properties and biological activity.
The ability to introduce substituents at the N1, N2, and C3 positions, as seen in 3-Ethyl-2-methyl-2H-indazole, allows for fine-tuning of the molecule's properties. austinpublishinggroup.com This scaffolding potential has been exploited to create a multitude of derivatives with a wide array of biological functions, including kinase inhibitors and receptor antagonists. smolecule.comderpharmachemica.com
Research Context and Scientific Importance of N-Substituted Indazoles in Chemical Biology
N-substituted indazoles are a significant area of research in chemical biology. The substitution on the nitrogen atom can have a profound impact on the molecule's biological activity, selectivity, and pharmacokinetic profile. nih.gov For instance, N-alkylation can lead to the formation of either N1- or N2-substituted indazoles, often with distinct biological effects. connectjournals.com
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethyl-2-methylindazole |
InChI |
InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
UDSJXALWIPIGBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=NN1C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2 Methyl 2h Indazole and Its Advanced Analogues
Retrosynthetic Analysis and Strategic Approaches to the Indazole Core
Retrosynthetic analysis of the 2H-indazole core reveals several strategic disconnections that form the basis of modern synthetic methods. The most common approaches focus on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, primarily through the construction of the N-N bond or a C-N bond in the final cyclization step.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the cornerstone of synthesizing 3-Ethyl-2-methyl-2H-indazole. Various cyclization reactions have been developed, often categorized by the key bond-forming step.
Reductive Cyclization: A prominent method is the Cadogan reductive cyclization. This approach typically involves the deoxygenation of an ortho-nitrobenzylidene amine derivative, which triggers cyclization to form the N-N bond. For instance, an operationally simple, one-pot synthesis of 2H-indazoles proceeds through the condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine under mild conditions. acs.org This strategy offers a direct route to N2-substituted indazoles.
Cyclization of Azobenzenes: Azobenzenes serve as versatile precursors for 2H-indazoles. Rhodium(III)-catalyzed C-H bond activation of azobenzenes and their subsequent coupling with aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. nih.gov In this process, the azo moiety acts as an internal nucleophile to trap the product of the initial C-H addition to the aldehyde. nih.gov Other methods include the iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization. nih.gov
Dipolar Cycloadditions: The [3+2] dipolar cycloaddition of arynes with sydnones presents a rapid and efficient pathway to 2H-indazoles under mild reaction conditions. nih.gov This method avoids contamination with 1H-indazole isomers and can produce halogenated indazoles that are amenable to further modification. nih.gov Similarly, the cycloaddition of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, offers a direct route to a wide array of substituted indazoles. organic-chemistry.org
Copper-Catalyzed Multi-component Reactions: One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles. A notable example involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), where a copper catalyst facilitates the crucial C-N and N-N bond formations. caribjscitech.comorganic-chemistry.org This approach is valued for its use of readily available starting materials and broad substrate scope. caribjscitech.com
Precursor-Based Synthesis and Synthetic Route Development
Based on the established cyclization strategies, a plausible synthetic route for this compound can be devised. A logical approach would employ a precursor that already contains the required ethyl and methyl functionalities or allows for their introduction.
A potential route, leveraging the Cadogan-type reductive cyclization, is outlined below:
Precursor Synthesis: The synthesis would begin with 2-nitropropiophenone as the starting material.
Condensation: This ketone would undergo condensation with methylamine (B109427) (CH₃NH₂) to form the corresponding N-methyl imine intermediate.
Reductive Cyclization: The resulting ortho-imino-nitrobenzene derivative would then be subjected to a reducing agent, such as a trialkylphosphine or phosphite, to induce reductive cyclization and form the target molecule, this compound.
This precursor-based strategy ensures the correct placement of the ethyl group at the C3 position and the methyl group at the N2 position, providing a regioselective route to the desired 2H-indazole isomer.
Synthesis of Substituted this compound Derivatives
Once the core structure of this compound is assembled, its utility can be expanded through further derivatization. Late-stage functionalization via C-H activation is a powerful tool for increasing molecular complexity and accessing a diverse range of analogues. rsc.org
Regioselective Functionalization of the Indazole Nucleus
The functionalization of the 2H-indazole ring is governed by the electronic properties of the nucleus. Electrophilic aromatic substitution is a key method for introducing new functional groups. For 2-substituted 2H-indazoles, the C3 position is often the most reactive site for electrophilic attack. nih.govresearchgate.net However, if the C3 position is already substituted, as in this compound, electrophilic substitution typically occurs on the benzo ring, primarily at the C5 and C7 positions. rsc.org The precise regioselectivity can be influenced by the reaction conditions and the nature of the substituent at the N2 position. nih.govnih.gov
Recent advances have focused on transition metal-catalyzed C-H functionalization, which offers alternative and highly regioselective methods for derivatization at various positions of the indazole scaffold. rsc.orgresearchgate.net
Halogenation and Other Electrophilic Substitutions (e.g., 5-bromo-3-ethyl-2-methyl-2H-indazole)
Halogenated indazoles are particularly valuable intermediates in organic synthesis, serving as building blocks for cross-coupling reactions to introduce further diversity. nih.govnih.gov The direct halogenation of the this compound core can be achieved with high regioselectivity.
An unprecedented metal-free, regioselective halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS) as the halogen source. nih.govrsc.org For the synthesis of 5-bromo-3-ethyl-2-methyl-2H-indazole , the parent compound would be treated with N-bromosuccinimide (NBS). By carefully tuning the reaction conditions (e.g., solvent, temperature, and stoichiometry of NBS), selective bromination at the C5 position can be achieved in high yields. nih.govrsc.org Similarly, chlorination can be performed using N-chlorosuccinimide (NCS). These reactions are noted for being environmentally friendly, proceeding under mild conditions, and having short reaction times. nih.govrsc.org Electrochemical methods have also been developed for the halogenation of 2H-indazoles, using simple sodium halides (NaX) as the halogen source in the absence of metal catalysts or chemical oxidants. researchgate.netresearchgate.net
The table below summarizes typical conditions for the regioselective monohalogenation of 2-substituted-2H-indazoles, which are applicable to the synthesis of halogenated derivatives of this compound.
| Halogenating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Primary Position of Substitution | Reference |
|---|---|---|---|---|---|
| NBS (N-Bromosuccinimide) | EtOH | 50 | ~98 | C5 | nih.gov |
| NCS (N-Chlorosuccinimide) | EtOH | 50 | High | C5 | nih.govrsc.org |
| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | EtOH | 40 | Good to Excellent | C3 (if unsubstituted) | nih.gov |
| NaX (electrochemical) | CH3CN/H2O | Room Temp | Moderate to Excellent | C3 (if unsubstituted) | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogues
While this compound itself is an achiral molecule, the development of stereoselective methods to synthesize chiral analogues is of great interest for pharmaceutical applications, as chirality can profoundly influence biological activity. frontiersin.org Chirality can be introduced by creating a stereocenter on one of the substituents or directly on the indazole ring.
A significant breakthrough has been the development of a highly enantioselective, copper-hydride (CuH) catalyzed C3-allylation of N-(benzoyloxy)indazoles. mit.edunih.gov This method allows for the construction of a C3-quaternary chiral center with high levels of enantioselectivity. mit.educhemrxiv.orgresearchgate.net
The general strategy involves:
Activation of the Indazole: The indazole is first converted into an electrophilic N-(benzoyloxy)indazole.
Asymmetric Allylation: This electrophilic indazole is then reacted with an allene (B1206475) in the presence of a copper catalyst and a chiral phosphine ligand. This step creates a C3-allylated indazole with a quaternary stereocenter.
Transformation: The resulting allyl group can be further transformed. For example, reduction of the double bond would yield a chiral alkyl group at the C3 position. mit.edu
By applying this methodology, one could synthesize chiral analogues of this compound where the C3 position bears, for instance, both an ethyl group and another substituent, creating a stereocenter. This umpolung strategy, which treats the indazole as an electrophile rather than a nucleophile, opens new avenues for the asymmetric functionalization of this important heterocyclic core. mit.edunih.gov
Asymmetric Synthesis Methodologies
The direct asymmetric synthesis of 2,3-disubstituted 2H-indazoles where a chiral center is located on a substituent, such as an advanced analogue of this compound, is a specialized area with limited specific examples in the current literature. Asymmetric synthesis is critical when a molecule's biological activity is dependent on a specific enantiomer.
General strategies that could be hypothetically applied to generate chiral analogues of this compound include:
Chiral Pool Synthesis: Employing enantiomerically pure starting materials that already contain the desired stereocenter. For instance, a chiral building block corresponding to the "ethyl" group could be introduced during the synthesis.
Catalytic Asymmetric Synthesis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, an asymmetric reduction or alkylation step to form a chiral center on a precursor molecule could establish the desired stereochemistry before the indazole ring is formed or modified.
While methods exist for the highly enantioselective C3-allylation of 1H-indazoles using copper-hydride catalysis to create a quaternary chiral center at the C3 position, these are not directly applicable to forming a chiral center on the C3-substituent of a 2H-indazole. mit.edu The development of specific and efficient asymmetric methodologies for chiral 3-alkyl-2-alkyl-2H-indazoles remains an area for future research.
Chiral Resolution Techniques
For advanced analogues of this compound that are chiral, resolution of the racemic mixture is a common strategy to isolate the individual enantiomers. Chiral resolution separates enantiomers based on their different interactions with a chiral resolving agent or a chiral environment. wikipedia.orgaklectures.com As this compound itself is an achiral molecule, these techniques apply to its chiral derivatives.
Two primary methods of chiral resolution are widely used:
Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture (if it contains an acidic or basic functional group) with an enantiomerically pure chiral resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Chiral High-Performance Liquid Chromatography (HPLC) is a common application of this principle and is effective for both analytical and preparative-scale separations of chiral indazole derivatives.
Optimization of Synthetic Efficiency and Reaction Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of 2H-indazoles while minimizing reaction times and byproducts. Research into the synthesis of the 2H-indazole core has identified several key parameters that can be adjusted, including the choice of catalyst, energy source (conventional heating vs. microwave), and solvent system.
A prominent and efficient method for synthesizing 2,3-disubstituted 2H-indazoles is the one-pot, three-component reaction involving a 2-halobenzaldehyde, a primary amine (e.g., methylamine), and an azide source. organic-chemistry.orgcaribjscitech.com Copper-based catalysts are frequently employed to facilitate the crucial C-N and N-N bond formations. organic-chemistry.orgcaribjscitech.com The use of microwave irradiation has been shown to significantly accelerate this reaction, leading to high yields in shorter time frames compared to conventional heating. rawdatalibrary.net
Another effective strategy is the [3+2] dipolar cycloaddition of arynes with sydnones, which provides a rapid and efficient route to 2H-indazoles under very mild conditions and with high yields, avoiding contamination from 1H-isomers. nih.govnih.gov Optimization of this reaction has involved screening fluoride (B91410) sources (e.g., CsF vs. TBAF) and solvents (e.g., THF vs. acetonitrile) to achieve near-quantitative yields. nih.gov
Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with aldehydes or sulfoxonium ylides also provides an efficient pathway to 3-substituted or 3-acyl 2H-indazoles, respectively. acs.orgnih.gov Optimization studies for these reactions focus on the catalyst system, additives, and solvent to improve yield and regioselectivity. nih.gov
| Method | Key Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Three-Component Reaction | 2-bromobenzaldehyde, primary amine, NaN₃ | CuI / TMEDA, DMSO, 120°C | Good | caribjscitech.com |
| Three-Component Microwave Synthesis | 2-bromobenzaldehyde, aromatic amine, NaN₃ | [Cu(phen)(PPh₃)₂]NO₃, Microwave | High | rawdatalibrary.net |
| [3+2] Cycloaddition | o-(trimethylsilyl)phenyl triflate, Sydnone | TBAF, THF, rt | Excellent | nih.gov |
| Rh(III)-Catalyzed Annulation | Azobenzene, Aldehyde | (CpRhCl₂)₂, AgSbF₆, AcOH, DCE, 80°C | Good | nih.gov |
| Rh(III)-Catalyzed Annulation | Azobenzene, Sulfoxonium ylide | (CpRhCl₂)₂, AgOAc, t-AmylOH, 110°C | High | acs.org |
Solid-Phase and Solution-Phase Synthetic Approaches
Both solid-phase and solution-phase synthesis are valuable methodologies for preparing this compound and its analogues, each offering distinct advantages.
Solution-Phase Synthesis: This is the conventional and most common approach for synthesizing individual target molecules. The reactions are carried out in a homogeneous liquid phase, allowing for straightforward monitoring and purification after each step using standard laboratory techniques like extraction, crystallization, and column chromatography. nih.gov The majority of optimized, high-yield methods for 2H-indazoles, including the multicomponent reactions and cycloadditions discussed previously, are performed in solution. organic-chemistry.orgnih.gov Solution-phase synthesis offers flexibility and is well-suited for both small-scale and large-scale production of a specific compound.
Solid-Phase Synthesis: Solid-phase synthesis (SPS) is particularly advantageous for the preparation of chemical libraries containing numerous analogues for applications like drug discovery. In SPS, one of the starting materials is chemically anchored to an insoluble polymer resin. Subsequent reagents are added in solution to perform the chemical transformations. A key benefit is that excess reagents and byproducts can be easily removed by simply washing the resin, which simplifies the purification process. After the synthesis is complete, the final product is cleaved from the solid support. While not as common as solution-phase methods for simple indazoles, SPS has been developed for various heterocyclic scaffolds and is applicable for generating libraries of substituted indazoles. researchgate.net
Chemical Reactivity and Mechanistic Transformations of 3 Ethyl 2 Methyl 2h Indazole Derivatives
Oxidative Transformations of the Indazole Moiety
The indazole core and its alkyl substituents are susceptible to oxidative metabolism, a key process in the biotransformation of many drug molecules. These transformations are often mediated by cytochrome P450 (CYP) enzymes.
Enzymatic Hydroxylation Pathways (e.g., CYP3A4 and CYP1A2 mediated processes)
The metabolic transformation of the 3-Ethyl-2-methyl-2H-indazole moiety, as seen in complex molecules like the tyrosine kinase inhibitor pazopanib (B1684535), is primarily initiated by enzymatic hydroxylation. nih.gov In vitro studies using human cDNA-expressed recombinant CYPs have identified CYP3A4 and CYP1A2 as the principal enzymes responsible for the hydroxylation of the pazopanib structure. nih.govnih.gov CYP3A4, in particular, is involved in the formation of several hydroxylated metabolites. nih.gov This process involves the introduction of a hydroxyl (-OH) group onto the molecule, typically at an activated position on the indazole ring or the alkyl side chains. The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that abstracts a hydrogen atom from the substrate, followed by hydroxyl radical rebound to form the hydroxylated product. The hydrophobic surface of the CYP enzyme's catalytic domain often immerses in the phospholipid bilayer of the endoplasmic reticulum, where it interacts with lipophilic substrates. ethernet.edu.et
Aldehyde Metabolite Formation through Sequential Oxidation (e.g., M15 aldehyde)
Following the initial enzymatic hydroxylation of the 3-ethyl group, a sequential oxidation process can occur to form aldehyde metabolites. nih.gov For instance, the hydroxylation of the this compound moiety of pazopanib is a precursor step to the formation of the M15 aldehyde. nih.gov This secondary oxidation is likely carried out by cytosolic enzymes such as alcohol dehydrogenases or further action by CYP enzymes, which convert the primary alcohol (formed during hydroxylation) into an aldehyde. This metabolic pathway highlights a common route for the biotransformation of alkyl-substituted heterocycles. nih.gov
Reactions of the Alkyl Substituents at Positions 2 and 3
The methyl group at the N2 position and the ethyl group at the C3 position significantly influence the reactivity of the indazole ring and can also be sites of chemical transformation. The steric bulk of substituents at the C3 position can direct the regioselectivity of N-alkylation on related 1H-indazoles. beilstein-journals.org While direct, selective reactions on the alkyl groups of this compound are not extensively documented, general principles of organic chemistry suggest plausible transformations. For example, the benzylic-like positions on the ethyl and methyl groups could be susceptible to radical halogenation or oxidation under specific conditions. In related tetrahydro-indazole systems, oxidation of alkyl substituents to form ketones or aldehydes has been noted. smolecule.com Furthermore, electrochemical oxidation has been used to achieve benzylic C-H functionalization in ortho-alkyl-substituted azobenzenes to yield 2H-indazoles, suggesting that the alkyl groups on the indazole ring possess a degree of reactivity that can be exploited. organic-chemistry.org
Nucleophilic and Electrophilic Reactivity of the Indazole Ring System
The indazole ring is an aromatic heterocycle with a nuanced electronic character, allowing it to act as both a nucleophile and an electrophile under different conditions.
Nucleophilic Reactivity: Indazoles are commonly employed as nucleophiles in chemical reactions. beilstein-journals.org The nitrogen atoms of the pyrazole (B372694) ring are the primary nucleophilic centers. In unsubstituted or N1-H indazoles, alkylation reactions typically yield a mixture of N1- and N2-substituted products, with the ratio depending on reaction conditions. beilstein-journals.orgconnectjournals.com For this compound, the N2 position is already occupied, leaving the N1 nitrogen as a potential, though sterically hindered, site for further reactions if the methyl group were to be considered a leaving group under specific quaternarization-rearrangement conditions. More commonly, the nucleophilicity of the ring system is expressed through the benzene (B151609) portion in electrophilic aromatic substitution, or through metal-catalyzed cross-coupling reactions where a halogenated indazole is used as the substrate.
Electrophilic Reactivity: The indazole ring can undergo electrophilic substitution, such as halogenation and nitration. chim.it For example, 2H-indazoles can undergo radical C3-nitration using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it Although the C3-position in the title compound is already substituted, other positions on the benzene ring (C4, C5, C6, C7) are available for electrophilic attack. The directing effects of the fused pyrazole ring and the existing substituents would govern the regiochemical outcome of such reactions. Additionally, fused 2H-indazoles can undergo ring-opening reactions when treated with either nucleophiles or electrophiles. acs.orgnih.gov
Derivatization Reactions for Combinatorial Chemistry and Library Synthesis
The indazole scaffold is considered a "privileged structure" in medicinal chemistry, and derivatization reactions are key to creating libraries of compounds for biological screening. nih.govnih.gov Various synthetic strategies allow for the functionalization of the indazole core at multiple positions.
A common approach involves introducing a halogen, such as bromine, onto the indazole ring, which then serves as a handle for further modification via cross-coupling reactions. smolecule.com For instance, 5-bromo-3-ethyl-2-methyl-2H-indazole could participate in Suzuki coupling reactions with boronic acids to form biaryl compounds. smolecule.com Palladium-catalyzed reactions are widely used to create diverse libraries, including the coupling of halogenated 2H-indazoles with various partners. nih.gov
Solid-phase synthesis is another powerful tool for generating indazole libraries. For example, amino alcohols, diamines, and other building blocks have been used to prepare polymer-supported 2H-indazoles, which can then be released to yield complex fused heterocyclic systems. acs.org The synthesis of 2H-indazoles via [3+2] dipolar cycloaddition of arynes and sydnones provides a versatile route that yields products amenable to further elaboration, making it ideal for medicinal chemistry applications. nih.govnih.gov These methods enable the systematic modification of the indazole core to explore structure-activity relationships.
Interactive Data Tables
Table 1: Enzymatic Metabolism of the Indazole Moiety
| Enzyme Family | Specific Enzyme | Transformation Type | Resulting Product/Intermediate | Reference |
| Cytochrome P450 | CYP3A4 | Hydroxylation | Hydroxylated indazole derivative | nih.govnih.gov |
| Cytochrome P450 | CYP1A2 | Hydroxylation | Hydroxylated indazole derivative | nih.govnih.gov |
| Dehydrogenases/CYPs | Not Specified | Sequential Oxidation | Aldehyde metabolite (e.g., M15) | nih.gov |
Table 2: Reactivity and Derivatization of the Indazole System
| Reaction Type | Reagents & Conditions | Position(s) | Product Type | Reference |
| Nucleophilic Alkylation | Alkyl halides, base (e.g., NaH, Cs2CO3) | N1/N2 | N-alkylated indazoles | beilstein-journals.orgbeilstein-journals.org |
| Electrophilic Nitration | Fe(NO3)3, TEMPO, O2 | C3 | 3-Nitro-2H-indazoles | chim.it |
| Suzuki Coupling | Boronic acids, Pd catalyst | C5 (if brominated) | Biaryl indazoles | smolecule.com |
| [3+2] Cycloaddition | Arynes, Sydnones | Ring Formation | Substituted 2H-indazoles | nih.govnih.gov |
| Solid-Phase Synthesis | Polymer support, various building blocks | Multiple | Diverse indazole libraries | acs.org |
Role of 3 Ethyl 2 Methyl 2h Indazole As a Core Moiety in Complex Molecular Architectures
Application as a Heterocyclic Scaffold in Advanced Chemical Design
The 3-Ethyl-2-methyl-2H-indazole moiety serves as a versatile heterocyclic scaffold in advanced chemical design due to its unique structural and electronic properties. The indazole ring system itself is a valuable template in medicinal chemistry, and the specific substitution pattern of an ethyl group at the 3-position and a methyl group at the 2-position provides a distinct steric and electronic profile that can be exploited for targeted molecular design. mdpi.comresearchgate.net
Chemists utilize this scaffold to construct libraries of diverse compounds by introducing various functional groups at other positions of the indazole ring. This approach, known as scaffold-based drug design, allows for the systematic exploration of chemical space to identify molecules with desired biological activities. researchgate.net The this compound core provides a reliable anchor point for these modifications, enabling the synthesis of complex molecular architectures with tailored properties. mdpi.com
Integration into Multi-Substituted Active Pharmaceutical Ingredients
The this compound moiety is a key structural component in several multi-substituted active pharmaceutical ingredients (APIs). Its incorporation into larger, more complex molecules is a testament to its favorable properties as a building block in drug discovery.
A prominent example of the integration of the this compound scaffold is in the anticancer drug Pazopanib (B1684535). nih.govworldscientific.com Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. worldscientific.com The molecular structure of Pazopanib features the 2,3-dimethyl-2H-indazol-6-amine moiety, which is structurally very similar to this compound. mdpi.comworldscientific.com
Table 1: Key Intermediates in the Synthesis of Pazopanib
| Compound Name | Molecular Formula | Role in Synthesis |
| 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | Starting material for the synthesis of the indazole core. worldscientific.com |
| 2,3-Dimethyl-2H-indazol-6-amine | C9H11N3 | Key intermediate formed after methylation and reduction. mdpi.comworldscientific.com |
| N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | C13H13ClN4 | Intermediate formed by coupling the indazole and pyrimidine (B1678525) rings. worldscientific.comrroij.com |
| N,2,3-Trimethyl-2H-indazol-6-amine | C10H13N3 | A crucial building block in an alternative synthetic route. mdpi.comrroij.com |
| 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | The sulfonamide component that is coupled to the indazole-pyrimidine core. rroij.com |
The this compound scaffold has also been incorporated into inhibitors of other enzymes, such as methionine adenosyltransferase isoform 2A (MAT2A). google.com MAT2A is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a crucial molecule involved in numerous cellular processes, including DNA methylation and gene transcription. google.com Dysregulation of MAT2A has been implicated in various cancers. google.com
Research has led to the development of potent MAT2A inhibitors that feature the this compound moiety. For example, a patent discloses the synthesis of 5-bromo-3-ethyl-2-methyl-2H-indazole as an intermediate in the creation of these inhibitors. google.com The inclusion of this specific indazole derivative highlights its role in achieving the desired inhibitory activity against MAT2A. The structural features of the this compound core likely contribute to the specific binding interactions with the active site of the MAT2A enzyme.
Structural Contribution to Molecular Recognition and Binding Specificity
The this compound moiety makes significant structural contributions to molecular recognition and binding specificity in complex molecules. The planar and aromatic nature of the indazole ring system allows for favorable π-π stacking interactions with aromatic amino acid residues in protein binding pockets. nih.gov
Exploration of Structure-Activity Relationships from a Chemical Perspective
The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, and the this compound scaffold provides a valuable platform for such investigations. By systematically modifying the substituents on the indazole ring and observing the effects on biological activity, chemists can gain insights into the key interactions required for a desired pharmacological effect.
For instance, in the development of anticancer agents, SAR studies on indazole derivatives have revealed that the nature and position of substituents on the indazole ring can significantly impact their potency. mdpi.com It has been observed that N-methylation of the indazole can lead to enhanced cytotoxic activity compared to the unsubstituted counterparts. mdpi.com The presence of an ethyl group, as in this compound, can also influence activity, with studies showing that replacing it with a cyclobutyl group can enhance potency in certain contexts. mdpi.com These findings underscore the importance of the specific alkyl substitutions on the indazole core in modulating biological activity.
Mechanistic Biochemical Studies Involving 3 Ethyl 2 Methyl 2h Indazole Moieties
In Vitro Enzyme Inhibition Mechanisms of Indazole-Containing Compounds (e.g., MAT2A inhibition)
Compounds incorporating the 3-ethyl-2-methyl-2H-indazole moiety have been identified as potent inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl group donor, from methionine and ATP. In certain cancer types, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A for survival and proliferation.
The inhibitory mechanism of fidasepin, which contains the this compound core, has been characterized as allosteric. Instead of competing with the substrates (methionine or ATP) at the active site, the inhibitor binds to a distinct, previously undiscovered allosteric pocket on the MAT2A protein. This binding event induces and stabilizes an inactive conformational state of the MAT2A tetramer. By locking the enzyme in this non-functional conformation, the inhibitor effectively prevents the catalytic cycle from proceeding. This allosteric mechanism provides a high degree of specificity for the target enzyme. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Mechanism |
|---|---|---|---|---|
| Fidasepin (AG-270) | MAT2A | IC₅₀ | 9 | Allosteric Inhibition |
Molecular Target Engagement and Ligand-Binding Assays in Cell-Free Systems
To confirm that the observed enzyme inhibition is a direct result of the compound physically interacting with the target protein, cell-free ligand-binding assays are employed. These assays provide quantitative data on the binding affinity and kinetics of the inhibitor-protein interaction. Techniques such as Surface Plasmon Resonance (SPR) are commonly used for this purpose.
In SPR studies, the target protein (MAT2A) is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding events are detected in real-time, allowing for the calculation of key kinetic parameters. Research on fidasepin has demonstrated its direct and high-affinity binding to the MAT2A enzyme. The data generated from these assays include the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). The Kₐ value is a fundamental measure of binding affinity, with lower values indicating a stronger interaction between the ligand and its target.
| Compound | Target Protein | Assay Method | Parameter | Value |
|---|---|---|---|---|
| Fidasepin (AG-270) | MAT2A | SPR | Association Rate (kₐ) | 2.1 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | 2.3 x 10⁻³ s⁻¹ | |||
| Dissociation Constant (Kₐ) | 11 nM |
Studies on Enzymatic Biotransformation Pathways in Non-Human Biological Systems
Understanding the metabolic fate of a compound is crucial. In vitro studies using biological systems from non-human species, such as rats and dogs, provide foundational knowledge on how a molecule featuring the this compound core is structurally modified by metabolic enzymes. These investigations typically involve incubating the parent compound with liver microsomes or hepatocytes, which are rich in drug-metabolizing enzymes.
The primary family of enzymes responsible for the phase I metabolism of many xenobiotics is the Cytochrome P450 (CYP) superfamily. To identify the specific CYP isoforms responsible for metabolizing compounds like fidasepin, a series of experiments are conducted. These include incubations with a panel of recombinant human CYP enzymes expressed in vitro and chemical inhibition studies in liver microsomes, where specific CYP isoforms are selectively blocked to observe the impact on metabolite formation.
For fidasepin, studies in both rat and dog liver microsomes have established that metabolism is predominantly mediated by CYP enzymes. Specifically, isoforms from the CYP3A subfamily have been identified as the major contributors to its oxidative biotransformation in these preclinical species.
Following incubation with metabolically active systems, analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are used to separate and identify the resulting metabolites. For fidasepin, the this compound core and its appended functionalities are subject to several common metabolic reactions.
The primary metabolic pathways observed in rat and dog systems include:
Oxidation: The most prominent transformations involve oxidation of the ethyl group attached to the indazole ring. This can result in the formation of a primary alcohol (hydroxylation) or further oxidation to a carboxylic acid derivative.
Hydroxylation: Additional hydroxylation can occur at other positions on the molecule, such as the appended pyrimidine (B1678525) ring.
N-dealkylation: Cleavage of the methyl group from the indazole nitrogen represents another, though less prominent, metabolic route.
These biotransformations result in a series of metabolites that are generally more polar than the parent compound, facilitating their eventual excretion.
| Metabolite ID | Proposed Biotransformation | Site of Modification | Observed In |
|---|---|---|---|
| M1 | Hydroxylation of ethyl group | C1-position of the ethyl group on the indazole ring | Rat, Dog |
| M2 | Oxidation of ethyl group to carboxylic acid | Ethyl group on the indazole ring | Rat, Dog |
| M3 | Hydroxylation of pyrimidine ring | Pyrimidine moiety | Rat, Dog |
| M4 | N-demethylation of indazole | N2-position of the indazole ring | Rat, Dog |
Investigations into Off-Target Biochemical Interactions (in vitro)
A critical aspect of mechanistic evaluation is to determine the selectivity of a compound. An ideal inhibitor interacts potently with its intended target while showing minimal to no activity against other biologically relevant proteins, thereby reducing the potential for unintended effects. Compounds containing the this compound moiety, such as fidasepin, have been subjected to extensive in vitro selectivity profiling.
These assessments involve screening the compound at a fixed, high concentration (e.g., 1-10 µM) against large, diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The results for fidasepin demonstrate a remarkable degree of selectivity for MAT2A. In broad panel screenings, it showed no significant inhibitory activity against hundreds of other proteins, underscoring the specificity endowed by its chemical structure, including the core indazole motif. This high selectivity is a key attribute, suggesting that its biological activity is overwhelmingly driven by the specific inhibition of MAT2A.
| Target Panel | Number of Targets Screened | Screening Concentration | Result |
|---|---|---|---|
| Kinase Panel (KinomeScan) | 468 | 1 µM | No significant off-target inhibition (>50%) observed |
| General Safety Panel (e.g., GPCRs, Ion Channels) | ~70 | 10 µM | No significant off-target activity observed |
Detailed Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, specific experimental analytical and spectroscopic data for the isolated compound this compound could not be located. While the compound is referenced as a chemical moiety within larger molecules in patent literature, detailed characterization data required to construct an in-depth scientific article with the specified data tables is not publicly available.
The compound is mentioned as a component of larger molecular structures in documents related to pharmaceutical research. For instance, it is noted as a part of the drug pazopanib's structure, where its metabolism is discussed. nih.gov A patent also lists "this compound" as an intermediate, but the provided spectroscopic data pertains to a more complex final product containing this group, not the isolated compound itself. google.com
Analytical techniques such as those requested are crucial for the unequivocal identification and purity assessment of chemical compounds.
Mass Spectrometry (MS) , including LC-MS and High-Resolution Mass Spectrometry (HRMS), would be used to determine the compound's molecular weight and elemental formula. The fragmentation pattern would help confirm the connectivity of the ethyl and methyl groups on the indazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for elucidating the precise molecular structure.
Proton (¹H) NMR would identify the chemical environment of all hydrogen atoms, showing characteristic signals for the aromatic protons on the benzene (B151609) ring, as well as the quartet and triplet for the ethyl group and the singlet for the N-methyl group.
Carbon-13 (¹³C) NMR would detect all unique carbon atoms in the molecule, providing information on the carbon skeleton.
Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC would be used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the entire structure.
Without access to published research findings that include this specific data, generating the detailed article with the required interactive data tables and in-depth analysis for this compound is not possible while adhering to the strict requirements of scientific accuracy and data integrity. Information on closely related compounds, such as 5-bromo-3-ethyl-2-methyl-2H-indazole, exists but falls outside the scope of the specific request. smolecule.comsci-hub.se
Therefore, the article as outlined cannot be generated at this time due to the absence of the necessary source data.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Ethyl 2 Methyl 2h Indazole
Chromatographic Separation Methods
Chromatography is an essential tool in the isolation and purification of indazole derivatives from complex reaction mixtures. The choice of chromatographic method is dictated by the specific requirements of the separation, such as the scale of purification and the nature of the impurities.
Flash Column Chromatography for Purification
Flash column chromatography is a widely utilized and efficient technique for the preparative purification of synthesized indazole compounds. rochester.edu This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. rsc.orgrsc.org The crude product is loaded onto the column, and the solvent mixture is passed through under moderate pressure, allowing for the separation of components based on their differential adsorption to the silica gel.
In the context of indazole chemistry, flash chromatography on silica gel is routinely employed to isolate the desired product from starting materials, reagents, and isomeric byproducts. rsc.orgrsc.org The choice of eluent is critical for achieving optimal separation. A common mobile phase consists of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or dichloromethane. koreascience.krmdpi.comworktribe.com The ratio of these solvents is adjusted to control the retention factor (Rf) of the target compound, typically aiming for an Rf value between 0.2 and 0.4 for effective separation. rochester.edu For instance, research on various substituted 2H-indazoles has demonstrated successful purification using gradients of ethyl acetate in hexane. rsc.orgworktribe.comrsc.org
Table 1: Examples of Flash Column Chromatography Conditions for Purifying Substituted 2H-Indazoles This table is illustrative of typical conditions used for related compounds, as specific data for 3-Ethyl-2-methyl-2H-indazole is not detailed in the provided search results.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Citation |
|---|---|---|---|
| 7-Nitro-2H-indazoles | Silica gel (60-120 mesh) | Petroleum ether and ethyl acetate mixture | rsc.org |
| 2-Alkenyl-2H-indazoles | Silica gel | Ethyl acetate/hexanes (1/200) | mdpi.com |
| Substituted 2H-indazoles | Silica gel | 0-10% Ethyl acetate in hexane | worktribe.com |
| Methyl 2-alkyl-2H-indazole-3-carboxylates | Silica gel | Hexane/ethyl acetate (80:20) | nih.gov |
| 3-Acyl-2H-indazoles | Silica gel (300-400 mesh) | Ethyl acetate/Petroleum ether (1/15) | rsc.org |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic methods are paramount for the structural elucidation of newly synthesized compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic system of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. These include:
Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene (B151609) portion of the indazole ring, typically appearing above 3000 cm⁻¹.
Aliphatic C-H Stretching: Vibrations from the C-H bonds of the ethyl and methyl groups, expected in the 2850-3000 cm⁻¹ region. rsc.org
Aromatic C=C and C=N Stretching: Ring stretching vibrations of the indazole core, which are expected in the 1450-1620 cm⁻¹ region. mdpi.comrsc.org
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds, which occur at lower frequencies.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound This table is based on typical frequency ranges for functional groups found in related indazole structures.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Citation |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | mdpi.com |
| Aliphatic C-H | Stretching | 2850 - 2970 | rsc.org |
| Aromatic C=C / C=N | Ring Stretching | 1450 - 1620 | mdpi.comrsc.org |
| C-H | Bending | 1360 - 1470 | mdpi.comworktribe.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic indazole ring.
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* electronic transitions within the conjugated bicyclic system. Studies on other 2-substituted-2H-indazoles show that these compounds typically display multiple absorption maxima (λmax). researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the substituents on the indazole ring and the polarity of the solvent used for the measurement. researchgate.net For many 2-aryl-2H-indazoles, strong absorptions are observed in the range of 250-350 nm. acs.orgacs.org The absence of a chromophoric group directly conjugated with the indazole system at the 3-position, other than the ethyl group, suggests that the spectrum would be primarily defined by the 2-methyl-2H-indazole core.
Table 3: Typical Ultraviolet-Visible (UV-Vis) Absorption for 2H-Indazole Systems This table is illustrative of absorptions for related 2H-indazole chromophores.
| Chromophore System | Electronic Transition | Typical λmax Range (nm) | Citation |
|---|---|---|---|
| 2H-Indazole Ring | π → π* | 250 - 350 | researchgate.netacs.orgacs.org |
Computational Chemistry and in Silico Modeling Studies of 3 Ethyl 2 Methyl 2h Indazole
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods such as Density Functional Theory (DFT) are widely used to compute a variety of molecular descriptors that predict a compound's stability, reactivity, and the nature of its interactions. For indazole derivatives, these calculations provide crucial information on their electronic structure. researchgate.net
Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. epstem.net
Table 1: Illustrative Quantum Chemical Properties for Indazole Derivatives This table presents representative data based on typical calculations for heterocyclic compounds and is for illustrative purposes.
| Parameter | Symbol | Typical Value Range (eV) | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Indicates electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Correlates with chemical reactivity and stability. |
| Chemical Potential | µ | -3.5 to -5.0 | Measures the escaping tendency of electrons. |
| Chemical Hardness | η | 2.0 to 2.75 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 1.0 to 3.0 | Quantifies the ability to accept electrons. |
Molecular Docking and Binding Affinity Simulations with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is instrumental in structure-based drug design for identifying potential therapeutic targets and understanding mechanisms of action. Studies on various indazole derivatives have demonstrated their ability to bind to a wide range of biological targets, including enzymes implicated in cancer, inflammation, and neurological disorders. nih.govmdpi.comacs.org
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For instance, research on indazole derivatives has shown potent inhibitory activity against targets like Hypoxia-Inducible Factor 1α (HIF-1α) and Cyclooxygenase-2 (COX-2), with docking studies successfully identifying the specific amino acid residues responsible for binding. nih.govnih.gov
Table 2: Examples of Molecular Docking Studies on Indazole Derivatives This table summarizes findings from studies on various indazole derivatives to illustrate the application of molecular docking.
| Indazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Reported Outcome |
| General Indazoles | Hypoxia-Inducible Factor 1α (HIF-1α) nih.gov | Not Specified | Good binding efficiency, suggesting potential for cancer therapy. nih.gov |
| 2,3-Diphenyl-2H-indazoles | Cyclooxygenase-2 (COX-2) nih.gov | Not Specified | Docking calculations suggested a binding mode similar to the reference inhibitor rofecoxib. nih.gov |
| Thiazoloindazoles | Acetylcholinesterase (AChE) acs.org | Not Specified | Docking studies guided the design of derivatives with enhanced inhibitory activity. acs.org |
| 5-Aminoindazoles | SAH/MTAN aboutscience.eu | Not Specified | Crystal structures revealed the binding mode of inhibitors at the target site. aboutscience.eu |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations model the movements and conformational changes of atoms and molecules, providing deeper insights into the stability of the binding interaction and the role of solvent molecules.
In the context of indazole derivatives, MD simulations are used to validate docking results and assess the stability of the predicted binding mode. nih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period (e.g., 1-3 Å) indicates that the complex remains in a stable conformational equilibrium. nih.gov These simulations can confirm that crucial interactions, like hydrogen bonds identified in docking, are maintained over time, reinforcing the credibility of the proposed binding mode. Studies on indazole-based inhibitors of targets such as Leishmania trypanothione (B104310) reductase and EGFR have successfully used MD simulations to confirm the high stability of the ligand-enzyme complexes. nih.govtandfonline.com
Table 3: Illustrative Output from Molecular Dynamics Simulation Analysis This table shows typical data generated from MD simulations to assess the stability of a ligand-protein complex.
| Parameter | Description | Typical Result for a Stable Complex |
| RMSD of Ligand | Measures the deviation of the ligand's position from its initial docked pose. | Fluctuates around a stable average value (e.g., < 2.5 Å). |
| RMSD of Protein Backbone | Measures the conformational stability of the protein throughout the simulation. | Reaches a plateau, indicating structural equilibrium. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 75%) for key interactions. |
| Binding Free Energy (MM/GBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | A favorable (negative) and stable energy value. nih.gov |
In Silico Prediction of Metabolic Hotspots and Biotransformation Pathways
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. In silico metabolism prediction tools are used in early-stage drug discovery to identify likely sites of metabolic transformation ("metabolic hotspots") and to predict the structures of potential metabolites. pensoft.net These predictions are often based on knowledge-based systems that recognize structural motifs susceptible to enzymatic reactions or on machine learning models trained on extensive experimental data. news-medical.netnih.gov
For a molecule like 3-Ethyl-2-methyl-2H-indazole, in silico tools can predict biotransformations mediated primarily by Phase I and Phase II metabolic enzymes. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, typically involve oxidation. pensoft.net Potential metabolic hotspots on this compound would include the ethyl group (which could undergo hydroxylation) and the fused benzene (B151609) ring (which could be hydroxylated or form an epoxide). pensoft.net Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion, with glucuronidation being a common pathway. nih.gov
Table 4: Potential In Silico Predicted Metabolic Pathways for this compound This table outlines plausible metabolic reactions based on the structure of the compound and general metabolic rules.
| Metabolic Phase | Reaction Type | Potential Site on this compound | Predicted Metabolite Structure |
| Phase I | Aliphatic Hydroxylation | Ethyl group (α or β carbon) | 1-(2-methyl-2H-indazol-3-yl)ethan-1-ol |
| Phase I | Aromatic Hydroxylation | Fused benzene ring | 3-Ethyl-2-methyl-2H-indazol-x-ol (various positions) |
| Phase I | N-dealkylation | Methyl group on pyrazole (B372694) nitrogen | 3-Ethyl-2H-indazole (less common for N-methyl) |
| Phase II | Glucuronidation | Hydroxylated metabolites from Phase I | Glucuronide conjugate of the hydroxylated metabolite |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Numerous QSAR studies have been successfully conducted on various series of indazole derivatives to understand the structural features required for their activity against different biological targets. nih.govaboutscience.euresearchgate.net
A QSAR model is built using a "training set" of compounds with known activities. For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, size) and structural features (2D or 3D) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that links these descriptors to the observed activity. The predictive power of the model is validated using an external "test set" of compounds. aboutscience.eu Key statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) are used to assess the model's quality and robustness. researchgate.netresearchgate.net
Table 5: Representative Statistical Validation of QSAR Models for Indazole Derivatives This table presents typical statistical results from published QSAR studies on different classes of indazole derivatives.
| Indazole Series Target | Model Type | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) |
| TTK Inhibitors researchgate.net | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 |
| TTK Inhibitors researchgate.net | 3D-QSAR (kNN) | - | 0.9132 | - |
| SAH/MTAN Inhibitors aboutscience.eu | 2D/3D-QSAR (GA-MLR) | 0.852 | - | 0.685 |
| Anti-inflammatory Agents researchgate.net | 2D-QSAR | 0.92 | 0.84 | - |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Ethyl-2-methyl-2H-indazole to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves varying reaction conditions such as solvent polarity (e.g., THF, MeOH, or EtOH), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., NaH or DIPEA). For example, reductive amination of 2-nitrobenzaldehyde derivatives with ethylamine under acidic conditions (e.g., acetic acid) and sodium cyanoborohydride can yield indazole precursors, followed by cyclization with KOH . Parallel purification via flash chromatography (using petroleum ether/ethyl acetate gradients) ensures purity. Yield improvements (e.g., 60–85%) are achievable by adjusting stoichiometry and reaction times .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl/ethyl substituents (e.g., CH3 at δ 2.5–3.0 ppm) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 3.793 Å, b = 12.200 Å) confirm molecular geometry .
- HRMS : Validates molecular weight (e.g., m/z 177.17 for C8H7N3O2 derivatives) .
Q. What pharmacological activities have been reported for 2H-indazole derivatives, and how are they evaluated?
- Methodological Answer : Indazoles exhibit anti-inflammatory, antimicrobial, and antiproliferative properties. For example:
- In vitro assays : Testing against cancer cell lines (e.g., IC50 values via MTT assays) and microbial strains (e.g., MIC determination) .
- SAR studies : Modifying substituents at C(2) and C(3) (e.g., methyl vs. ethyl groups) impacts activity. Ethyl groups enhance lipophilicity, improving membrane permeability .
Q. How do researchers establish structure-activity relationships (SAR) for indazole derivatives?
- Methodological Answer :
- Synthetic diversification : Introduce substituents (e.g., halogens, aryl groups) at specific positions via alkylation or cross-coupling reactions .
- Biological screening : Compare IC50 values across derivatives to identify critical functional groups. For instance, 3-ethyl substitution enhances antiproliferative activity compared to methyl analogs .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound in cellular pathways?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Targeting kinases (e.g., PKA) or receptors (e.g., AMPA/kainate) to measure competitive binding .
- Molecular dynamics simulations : Modeling interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : High-resolution X-ray data (e.g., R < 0.05) clarifies bond angles and torsion angles. For example, β angles (~95.7°) in monoclinic systems distinguish cis vs. trans substituents . SHELXL refinement (using HKL-2 data) optimizes thermal displacement parameters for heavy atoms .
Q. How should researchers address contradictions in synthetic yield data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate reactions under reported conditions (e.g., solvent purity, inert atmosphere).
- Analytical validation : Use orthogonal techniques (e.g., HPLC vs. NMR) to confirm purity .
- Meta-analysis : Compare methodologies in literature reviews (e.g., solvent effects in cyclization steps) .
Q. What computational approaches predict the environmental stability and degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
